2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole
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Overview
Description
2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity. The benzoxazole core may participate in hydrogen bonding or π-π stacking interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(2-Chlorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole
- 2-{1-[(2-Bromophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole
- 2-{1-[(2-Methylphenyl)methyl]piperidin-3-yl}-1,3-benzoxazole
Uniqueness
The presence of the fluorine atom in 2-{1-[(2-Fluorophenyl)methyl]piperidin-3-yl}-1,3-benzoxazole distinguishes it from its analogs. Fluorine can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability. This makes it a unique candidate for various applications compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c20-16-8-2-1-6-14(16)12-22-11-5-7-15(13-22)19-21-17-9-3-4-10-18(17)23-19/h1-4,6,8-10,15H,5,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXVOYOJAWZWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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